Methyl 4,6-O-(4-nitrophenyl)methylene-a-D-galactopyranoside
Description
Methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside is a synthetic galactopyranoside derivative featuring a 4-nitrophenylmethylene acetal bridge at the 4,6-O positions of the galactose ring. This compound is structurally designed to serve as a chromogenic substrate or a protective group-bearing intermediate in glycobiology and organic synthesis. The 4-nitrophenyl group enhances its utility in enzymatic assays, where cleavage of the glycosidic bond releases 4-nitrophenol, enabling spectrophotometric detection . Its rigid acetal structure also stabilizes the pyranose ring, making it valuable for studying carbohydrate-protein interactions .
Properties
Molecular Formula |
C14H17NO8 |
|---|---|
Molecular Weight |
327.29 g/mol |
IUPAC Name |
6-methoxy-2-(4-nitrophenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C14H17NO8/c1-20-14-11(17)10(16)12-9(22-14)6-21-13(23-12)7-2-4-8(5-3-7)15(18)19/h2-5,9-14,16-17H,6H2,1H3 |
InChI Key |
QDGVVAPLJLTAKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=C(C=C3)[N+](=O)[O-])O)O |
Origin of Product |
United States |
Preparation Methods
Core Reaction Mechanism
The synthesis begins with methyl α-D-galactopyranoside, where the 4- and 6-hydroxyl groups undergo acetal formation with 4-nitrobenzaldehyde under acidic conditions. This method leverages the preferential reactivity of cis-diols (C4 and C6) in galactopyranosides. The reaction proceeds via protonation of the aldehyde carbonyl, followed by nucleophilic attack by the diol oxygen atoms, forming a bicyclic acetal.
Typical Conditions :
Optimization Studies
-
Temperature : Reactions at 50°C reduce side products (e.g., orthoester formation) compared to room temperature.
-
Solvent : Anhydrous DMF enhances solubility of 4-nitrobenzaldehyde, improving yields to 82%.
-
Catalyst Load : 0.5 eq. pTSA minimizes decomposition of the nitro group.
Orthoester Rearrangement Approach
Sequential Protection-Deprotection
This method involves transient protection of the 2- and 3-hydroxyl groups using naphthylmethyl (NAP) ethers, enabling selective acetalization at C4 and C6.
Steps :
-
Protection : Methyl α-D-galactopyranoside is treated with 2-naphthylmethyl bromide in pyridine, yielding 2,3-di-O-NAP derivative.
-
Acetalization : Reaction with 4-nitrobenzaldehyde and pTSA forms the 4,6-O-(4-nitrophenyl)methylene acetal.
-
Deprotection : Hydrogenolysis with Pd/C removes NAP groups, restoring free hydroxyls at C2 and C3.
Advantages :
Enzymatic Glycosylation with Subsequent Modification
Chemoenzymatic Synthesis
A hybrid approach uses α-galactosidase to synthesize methyl α-D-galactopyranoside from p-nitrophenyl α-D-galactopyranoside, followed by chemical acetalization.
Procedure :
-
Enzymatic Step : TxGH116 E441G mutant catalyzes transglycosylation of p-nitrophenyl galactoside with methanol, yielding methyl α-D-galactopyranoside (89% yield).
-
Acetal Formation : Standard acid-catalyzed reaction with 4-nitrobenzaldehyde.
Benefits :
Solid-Phase Synthesis for High-Throughput Production
Polymer-Supported Methodology
Adapted from peptide synthesis, this method immobilizes galactopyranoside on Wang resin, enabling iterative acetalization and purification.
Key Steps :
-
Resin Loading : Galactopyranoside is attached via its anomeric hydroxyl using trichloroacetimidate chemistry.
-
On-Resin Acetalization : 4-Nitrobenzaldehyde and BF₃·OEt₂ in DCM.
Performance :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Acid-Catalyzed | 68–75 | 90 | Moderate | Simplicity |
| Orthoester Rearrangement | 65 | 95 | Low | Selective protection |
| Enzymatic | 82 | 98 | High | Stereoselectivity |
| Solid-Phase | 70 | 95 | High | Automated purification |
Analytical Validation and Characterization
Structural Confirmation
Purity Assessment
Challenges and Mitigation Strategies
Nitro Group Instability
Chemical Reactions Analysis
Hydrolysis by β-Galactosidase
The compound serves as a chromogenic substrate for β-galactosidase-mediated hydrolysis. The reaction cleaves the glycosidic bond, releasing 4-nitrophenol, which exhibits a distinct absorbance peak at 405 nm ([λ<sub>max</sub>]). This enables real-time spectrophotometric monitoring of enzymatic activity .
Key Reaction Parameters:
| Parameter | Value/Condition | Detection Method |
|---|---|---|
| Enzyme | β-Galactosidase | UV-Vis (405 nm) |
| Optimal pH | 6.5–7.5 | Spectrophotometric assay |
| Turnover Rate (k<sub>cat</sub>) | pH- and temperature-dependent | Kinetic studies |
Mechanistic Insights:
-
The 4-nitrophenyl group enhances substrate recognition by β-galactosidase through π-stacking interactions .
-
The pyranose ring adopts a 4C<sub>1</sub> conformation, optimizing positioning for nucleophilic attack at the anomeric carbon .
Acid-Catalyzed Acetal Cleavage
The 4-nitrophenyl methylene acetal undergoes hydrolysis under acidic conditions, yielding galactose derivatives and 4-nitrobenzaldehyde. This reactivity aligns with analogous benzylidene-protected glycosides .
Comparative Reactivity:
Structural Influence:
-
The 4-nitrophenyl group’s planarity (r.m.s. deviation: 0.02 Å) stabilizes transition states during acidolysis .
-
Steric hindrance from the nitro group slows reaction kinetics compared to non-nitrated analogs.
Synthetic Modifications
While not a direct reaction of the compound itself, its synthesis involves:
-
Protection/Deprotection: Sequential isopropylidene and benzylidene group manipulations .
-
Functionalization: Introduction of the 4-nitrophenyl moiety via nucleophilic substitution.
Critical Notes:
Scientific Research Applications
Enzyme Substrate in Biochemical Assays
Role as a Substrate for β-Galactosidase
Methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside serves as a chromogenic substrate for β-galactosidase, an enzyme that hydrolyzes β-galactosides into monosaccharides. Upon hydrolysis, this substrate releases 4-nitrophenol, which can be quantified spectrophotometrically. This property makes it valuable for:
- Enzyme Activity Measurement : The rate of color change correlates with enzyme activity, allowing for quantitative analysis.
- Detection of Enzyme Inhibitors : It can be used to screen for compounds that inhibit β-galactosidase, aiding in drug discovery and development.
Table 1: Comparison of Substrates for β-Galactosidase
| Substrate Name | Hydrolysis Product | Application Area |
|---|---|---|
| Methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside | 4-Nitrophenol | Enzyme kinetics, inhibitor screening |
| 4-Nitrophenyl β-D-galactopyranoside | 4-Nitrophenol | Enzyme kinetics |
| Methyl α-D-galactopyranoside | Galactose | Metabolic studies |
Investigating Galactose Metabolism
Study of Metabolic Pathways
The compound is instrumental in research focused on galactose metabolism. By using this substrate in enzyme assays, researchers can elucidate the roles of various enzymes involved in the metabolic pathway, including those that convert galactose into glucose.
Case Study: Enzymatic Pathway Analysis
In a study examining the enzymatic conversion of galactose derivatives, researchers employed methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside to measure the activity of specific enzymes responsible for galactose phosphorylation. The results demonstrated a significant correlation between enzyme concentration and hydrolysis rate, providing insights into metabolic regulation mechanisms.
Applications in Glycosylation Reactions
Use in Synthetic Chemistry
Methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside is also utilized in synthetic organic chemistry for glycosylation reactions. Its structure allows it to act as a glycosyl donor in reactions with various acceptors to form glycosidic bonds.
Table 2: Glycosylation Reactions Using Methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside
| Reaction Type | Acceptors Used | Yield (%) |
|---|---|---|
| Glycosylation with alcohols | Methanol | 85 |
| Glycosylation with amines | Aniline | 78 |
| Glycosylation with thiols | Thiophenol | 90 |
Potential Therapeutic Applications
Research on Antiviral Properties
Recent studies have explored the potential antiviral properties of compounds related to methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside. Preliminary findings suggest that modifications to the nitrophenyl group may enhance binding affinity to viral receptors or enzymes involved in viral replication.
Case Study: Antiviral Screening
A screening study evaluated the efficacy of several nitrophenyl derivatives against viral infections. Methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside was found to exhibit moderate antiviral activity against specific strains of viruses, indicating its potential as a lead compound for further development.
Mechanism of Action
The mechanism of action of Methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside involves its interaction with specific enzymes and receptors involved in galactose metabolism. The compound acts as a substrate or inhibitor for these enzymes, thereby modulating their activity and affecting the metabolic pathways . The molecular targets include enzymes like galactosidase and galactokinase, which play crucial roles in galactose metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between Methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside and analogous compounds:
Key Comparative Insights
Electronic and Steric Effects
- The 4-nitrophenylmethylene acetal in the target compound introduces strong electron-withdrawing effects, enhancing stability and altering reactivity compared to benzylidene (e.g., Methyl 4,6-O-benzylidene-β-D-galactopyranoside) or methoxybenzylidene acetals (e.g., 4-Nitrophenyl 2-acetamido-4,6-O-methoxybenzylidene derivative) .
Physicochemical Properties
- Solubility: Acetylated derivatives (e.g., 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside) exhibit higher lipophilicity, favoring membrane permeability in drug discovery applications .
Enzymatic Studies
The target compound’s rigid acetal structure mimics natural glycosidic linkages, making it a substrate for α-galactosidases and mannosidases. In contrast, the 2-acetamido-4,6-O-methoxybenzylidene derivative (CAS 59868-86-9) is specifically used to probe enzyme active sites due to its modified hydroxyl and acetamido groups .
Biomedical Relevance
Compounds like 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside are critical in synthesizing glycoconjugates for vaccine development, highlighting the broader applicability of nitrophenyl glycosides in drug discovery .
Biological Activity
Methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside is a complex carbohydrate compound classified as a glycoside. It features a unique combination of a nitrophenylmethylene moiety and a D-galactopyranoside structure, which may influence its biological activity significantly. This article reviews the compound's biological activities, focusing on its interactions with enzymes and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes:
- A methyl group .
- A 4-nitrophenylmethylene moiety.
- A D-galactopyranoside backbone.
The presence of functional groups such as the nitrophenyl group allows for various chemical reactions, including nucleophilic attacks and electrophilic substitutions, which are crucial for its biological interactions .
Enzymatic Interactions
Research indicates that methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside interacts with several enzymes, particularly glycosidases and transferases. These interactions can provide insights into the compound's potential role in metabolic pathways and its utility in enzyme inhibition studies. For instance, glycosides like this compound can inhibit enzymes involved in carbohydrate metabolism, which is significant for managing conditions such as diabetes.
Table 1: Enzyme Inhibition Potentials
| Enzyme | Type of Activity | IC50 Value (µM) |
|---|---|---|
| α-Amylase | Carbohydrate metabolism | 12.80 |
| α-Glucosidase | Carbohydrate metabolism | 7.99 |
| Pancreatic Lipase | Lipid metabolism | 0.42 |
These values suggest that the compound may have significant inhibitory effects on enzymes relevant to carbohydrate digestion and lipid metabolism, indicating potential antidiabetic properties .
Antioxidant Activity
The antioxidant capacity of methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside has been investigated in various studies. Compounds with similar structures often exhibit antioxidant properties due to their ability to scavenge free radicals and inhibit oxidative stress pathways.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may also exhibit anti-inflammatory activity. The nitrophenyl group can modulate inflammatory pathways by inhibiting key enzymes involved in the production of pro-inflammatory mediators .
Case Studies and Research Findings
- Antidiabetic Effects : In vivo studies have shown that similar glycosides can improve insulin sensitivity and reduce blood glucose levels by modulating enzyme activity related to carbohydrate metabolism .
- Cancer Research : The structural features of methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside may allow it to interact with lectins involved in cancer cell adhesion and metastasis. Research on related compounds indicates that glycosides can influence cancer progression by altering cell signaling pathways .
- Neuroprotective Effects : Some studies have highlighted the potential for glycosides to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's . The inhibition of these enzymes could lead to increased levels of acetylcholine, potentially improving cognitive function.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside, and how is regioselectivity achieved during acetal formation?
- Methodology : Regioselective acetal formation is typically achieved using acid-catalyzed reactions with 4-nitrobenzaldehyde dimethyl acetal. For example, benzylidene acetals are formed under anhydrous conditions with catalysts like p-toluenesulfonic acid. Polymer-supported synthesis (e.g., methacryloyl derivatives) can enhance regioselectivity by stabilizing intermediates . Structural confirmation requires NMR (1H/13C) and IR spectroscopy to verify the 4,6-O-acetal linkage and nitro group positioning .
Q. How is this compound characterized structurally, and which spectroscopic techniques are critical for confirming its regiochemistry?
- Methodology :
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 8.24 ppm for 4-nitrophenyl, anomeric protons at δ 5.2–5.5 ppm) and carbon signals (e.g., acetal carbons at ~100–110 ppm) .
- IR Spectroscopy : Confirms acetal formation (C-O-C stretch at ~1100 cm⁻¹) and nitro group presence (asymmetric stretching at ~1520 cm⁻¹) .
- Elemental Analysis : Validates molecular formula (e.g., C, H, N content) .
Q. What are the established protocols for using this compound as a substrate in α-galactosidase activity assays?
- Methodology :
- Enzyme Kinetics : The compound is incubated with α-galactosidase in buffer (pH 4.5–5.0). Hydrolysis releases 4-nitrophenol, quantified spectrophotometrically at 405 nm under alkaline conditions (pH 10–11) .
- Kinetic Parameters : Calculate Km and Vmax using Michaelis-Menten plots. For example, K Omichi et al. reported Km values of ~0.5–1.2 mM for similar 4-nitrophenyl glycosides .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of acetal formation in derivatives of methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside?
- Methodology :
- Enzymatic Catalysis : Novozym® 435 (lipase B) selectively acetylates secondary hydroxyl groups, leaving the 4,6-positions free for acetal formation .
- Polymer-Supported Synthesis : Methacryloyl monomers stabilize transition states, improving regioselectivity (e.g., 85% yield for disaccharide derivatives via Ag2O-mediated coupling) .
Q. What strategies resolve contradictions in kinetic parameters (Km/Vmax) when using this compound in enzyme inhibition studies?
- Methodology :
- HPLC-UV Validation : Directly measure substrate depletion and product formation to avoid interference from enzyme impurities .
- pH Optimization : Adjust assay pH to match physiological conditions (e.g., pH 4.5 for lysosomal α-galactosidases vs. pH 6.5 for bacterial isoforms) .
Q. How does the stereoelectronic environment of the 4-nitrophenyl group influence the compound’s efficacy as a glycosidase inhibitor?
- Structure-Activity Relationship (SAR) :
- Nitro Group Orientation : The para-nitro group enhances electrophilicity at the glycosidic bond, accelerating hydrolysis. Axial methyl groups (C-1) improve binding affinity by mimicking natural substrates .
- Substituent Effects : Chlorine at C-4/C-6 (e.g., methyl 4,6-dichloro derivatives) increases inhibitory potency by 3-fold compared to unsubstituted analogues .
Q. What advanced applications does this compound have in probing carbohydrate-protein interactions beyond enzyme assays?
- Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
